Influenza NP (147-155) (TFA)

Description

Fundamental Role of Influenza Nucleoprotein in the Viral Life Cycle and Host Interaction

The influenza virus nucleoprotein (NP) is a crucial structural protein that plays a multifaceted role throughout the viral life cycle. medchemexpress.comsinobiological.com As the most abundantly expressed viral protein during an infection, NP is essential for the transcription and replication of the viral genome. mdpi.compnas.org It achieves this by encapsulating the negative-strand viral RNA, forming a ribonucleoprotein (RNP) complex that protects the viral genome from degradation by host cell enzymes. medchemexpress.com This RNP complex serves as the template for both the synthesis of messenger RNA (mRNA) and the replication of the viral RNA (vRNA). medchemexpress.compnas.org

Beyond its role in replication, NP is integral to the transport of the viral genome. The nuclear localization signal of NP facilitates the import of the RNP into the host cell nucleus, a critical step for viral replication. medchemexpress.complos.org Subsequently, newly synthesized vRNPs are exported from the nucleus to the cytoplasm with the assistance of other viral proteins, a process in which NP is also involved, to be assembled into new virions. mdpi.comresearchgate.net

NP also engages in numerous interactions with host cellular proteins, influencing viral pathogenesis and the host's immune response. medchemexpress.comfrontiersin.org It has been shown to interact with host factors like karyopherin subunit α 1 (KPNA1) and α 2 (KPNA2) to facilitate its nuclear import. mdpi.com Furthermore, NP interacts with other host proteins, such as α-actinin-4 and filamin A, which are critical for viral replication. frontiersin.orgcdc.gov The interaction of NP with host heterogeneous nuclear ribonucleoprotein C (hnRNP-C) has been implicated in promoting host cell apoptosis during viral infection. nih.gov Given its highly conserved nature across different influenza A virus subtypes and its essential functions, NP is a significant target for the development of antiviral therapies. pnas.orgasm.org

Identification and Characterization of Influenza NP (147-155) as a Major Histocompatibility Complex (MHC) Class I-Restricted Epitope

The peptide sequence TYQRTRALV, corresponding to amino acids 147-155 of the influenza A virus nucleoprotein, has been identified as a significant Major Histocompatibility Complex (MHC) class I-restricted epitope. nih.govwatsonbio.com Specifically, it is recognized by the H-2Kᵈ molecule in BALB/c mice. nih.govrupress.org This epitope is a dominant determinant for cytotoxic T lymphocytes (CTLs) in this mouse strain and is conserved across various type A influenza virus strains. nih.govmurdoch.edu.au

The presentation of this NP epitope to the immune system follows the MHC class I pathway. Generally, viral proteins synthesized within an infected cell are degraded into smaller peptides by the proteasome. aai.org These peptides are then transported into the endoplasmic reticulum, where they can bind to MHC class I molecules. The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells. aai.org However, studies have shown that the presentation of the NP (147-155) epitope can be insensitive to proteasome inhibitors, suggesting that alternative processing pathways may be involved in its generation. aai.orgresearchgate.net One such proposed mechanism involves the tripeptidyl-peptidase II (TPPII). researchgate.net

The recognition of the NP (147-155) epitope by CTLs is highly specific and restricted by the particular MHC class I allele present. microbiologyresearch.orgpnas.org This means that only individuals or mouse strains with the appropriate MHC molecule, in this case H-2Kᵈ, can effectively present this epitope and mount a CTL response against it. rupress.orgcdc.gov

| Feature | Description |

| Peptide Sequence | TYQRTRALV |

| Amino Acid Position | 147-155 of Influenza Nucleoprotein |

| MHC Restriction | H-2Kᵈ |

| Recognized by | Cytotoxic T Lymphocytes (CTLs) |

| Significance | Immunodominant epitope in BALB/c mice |

Overview of the Research Landscape Focused on Influenza NP (147-155) as a Cytotoxic T Lymphocyte (CTL) Determinant

The influenza NP (147-155) peptide has been a focal point of extensive research due to its role as a key cytotoxic T lymphocyte (CTL) determinant. nih.gov Studies have consistently demonstrated that this epitope can induce robust CTL responses in BALB/c mice. asm.orgspringermedizin.de These CTLs are capable of recognizing and lysing cells infected with various influenza A virus subtypes, highlighting the cross-reactive potential of targeting this conserved internal protein. pnas.orgnih.gov

Research has utilized various methodologies to investigate the immunogenicity of NP (147-155). Recombinant vaccinia viruses expressing the full-length NP or minigenes containing the NP (147-155) epitope have been used to immunize mice and assess the resulting CTL response. nih.govmurdoch.edu.au These studies have shown that immunization can induce primary pulmonary CTLs. nih.gov Furthermore, synthetic peptides corresponding to NP (147-155) have been used to stimulate CTLs in vitro and to assess their lytic activity. springermedizin.deplos.org

The protective efficacy of NP (147-155)-specific CTLs has been a significant area of investigation. Adoptive transfer experiments, where NP-specific CTLs are transferred to naive mice, have demonstrated that these cells can significantly reduce lung virus titers and protect against lethal influenza challenge. nih.govasm.org However, some studies have indicated that the induction of primary pulmonary CTLs through vaccination with recombinant viruses expressing the epitope did not always translate to protection against subsequent viral challenge, suggesting a complexity in the requirements for effective in vivo antiviral activity. nih.govnih.gov

The NP (147-155) epitope has also been a valuable tool in understanding the fundamental mechanisms of antigen processing and presentation. rupress.orgaai.org Its unusual characteristic of being presented efficiently even in the presence of proteasome inhibitors has spurred research into alternative antigen processing pathways. aai.orgresearchgate.net

| Research Area | Key Findings |

| Immunogenicity | Induces strong, cross-reactive CTL responses in H-2Kᵈ mice. asm.orgnih.gov |

| Protective Immunity | Adoptive transfer of NP (147-155)-specific CTLs can be protective. asm.org |

| Vaccine Development | Used as a target in the development of universal influenza vaccines. plos.orgnih.gov |

| Antigen Processing | Serves as a model for studying proteasome-independent antigen presentation. aai.orgresearchgate.net |

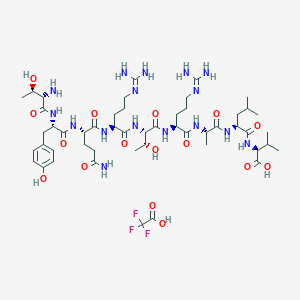

Structure

2D Structure

Properties

Molecular Formula |

C50H83F3N16O16 |

|---|---|

Molecular Weight |

1221.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |

InChI Key |

VQLHCJHAMBETDG-WBXRSTPVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Detailed Characterization of Influenza Np 147 155 As an Immunodominant Cd8+ T Cell Epitope

Epitope Specificity and MHC Restriction Profile

The interaction between the NP (147-155) peptide and the H-2K^d molecule is a highly specific event, governed by the structural compatibility between the peptide's anchor residues and the binding groove of the MHC molecule. This specificity is fundamental to its recognition by T cells and its role in the anti-influenza immune response.

The presentation of the Influenza NP (147-155) peptide to CD8+ T cells is strictly restricted by the MHC class I molecule H-2K^d, a hallmark of the immune response in BALB/c mice. The molecular basis for this restriction lies in the precise fit of the peptide within the antigen-binding groove of the H-2K^d molecule. The crystal structure of the H-2K^d molecule in complex with the NP (147-155) peptide reveals detailed interactions that stabilize the complex.

The binding groove of the H-2K^d molecule contains specific pockets that accommodate the side chains of the peptide's amino acids. The interaction is further stabilized by a network of hydrogen bonds between the MHC molecule and the main chain of the peptide. This structural definition dictates why only certain peptides can bind to a specific MHC allele. Experiments using H-2K^d molecules with a single amino acid mutation have demonstrated the high degree of specificity; a change from glutamine to histidine at position 114 in the floor of the peptide-binding groove was sufficient to impair the presentation of the NP (147-155) epitope following viral infection. This highlights that the precise conformation and chemical environment of the MHC groove are critical for effective peptide binding and presentation.

The primary amino acid sequence of the Influenza NP (147-155) epitope is TYQRTRALV. Within this nonapeptide, specific residues, known as anchor residues, are essential for high-affinity binding to the H-2K^d molecule. The peptide-binding motif for H-2K^d characteristically involves an aromatic residue, typically tyrosine (Y), at position 2 (P2) and a hydrophobic residue at the C-terminus (P9).

For NP (147-155), these critical anchor residues are:

Tyrosine (Y) at Position 2: This residue fits into a specific pocket within the H-2K^d binding groove, serving as the primary N-terminal anchor.

Valine (V) at Position 9: This hydrophobic residue anchors the C-terminus of the peptide into another corresponding pocket of the MHC molecule.

The critical role of these anchor residues has been confirmed through site-directed mutagenesis studies. When the anchor residues of the NP (147-155) epitope were altered within a full-length NP gene, the immunodominance of the epitope was effectively eliminated, preventing its recognition by CTLs. This demonstrates that these two residues are the primary determinants for the stable association between the NP (147-155) peptide and the H-2K^d molecule.

Table 1: Anchor Residues of Influenza NP (147-155) for H-2K^d Binding

| Position | Amino Acid (Single Letter) | Amino Acid (Three Letter) | Role in MHC Binding |

|---|---|---|---|

| 2 | Y | Tyrosine | Primary N-terminal anchor |

| 9 | V | Valine | C-terminal anchor |

Immunodominance Hierarchy and Modulating Factors

Immunodominance refers to the phenomenon where the immune response is directed towards only a few of the many potential epitopes from a pathogen. NP (147-155) is a classic example of an immunodominant epitope in the anti-influenza response in BALB/c mice.

During an influenza virus infection in BALB/c mice, the CD8+ T cell response to the nucleoprotein is not evenly distributed. Instead, a distinct immunodominance hierarchy is established. The response to NP (147-155) is consistently the most prominent, dominating over other H-2K^d-restricted NP epitopes such as NP (39-47) and NP (218-226).

Studies comparing the lytic activity of CTLs have established the following hierarchy after a natural infection: NP (147-155) > NP (39-47) = NP (218-226). Interestingly, this dominance does not appear to correlate with the peptide's binding affinity for the H-2K^d molecule. In fact, some studies have found that NP (147-155) binds with a lower efficiency than the subdominant NP (39-47) and NP (218-226) epitopes. By altering the anchor residues of NP (147-155) to abolish its recognition, researchers were able to reveal and induce a protective CTL response against the otherwise recessive NP (218-226) epitope. This confirms the strong suppressive effect of an immunodominant epitope on responses to other, less-favored epitopes.

Table 2: Immunodominance Hierarchy of H-2K^d-Restricted Influenza NP Epitopes

| Epitope | Typical Immune Response Level | Reference |

|---|---|---|

| NP (147-155) | Immunodominant | |

| NP (39-47) | Subdominant | |

| NP (218-226) | Subdominant/Recessive |

The immunodominance of NP (147-155) is not fixed but can be modulated by several factors, including the context in which the epitope is presented and the nature of the antigen.

Antigenic Context: The amino acids flanking an epitope can significantly impact its processing and presentation. Single-point mutations in the residues immediately adjacent to the NP (147-155) sequence within the full-length nucleoprotein can severely impair or even completely prevent the presentation of the epitope. For example, a mutation at position 146 can disrupt the generation of the NP (147-155) peptide, likely by affecting its cleavage from the parent protein by cellular proteasomes. This demonstrates that the efficiency of antigen processing is a critical factor in determining immunodominance.

Form of Antigen and Vaccination Strategy: The way the immune system encounters the antigen can also alter the established immunodominance hierarchy. While a live, infectious virus induces a strong, focused response on NP (147-155), using a heat-inactivated (boiled) virus for immunization leads to a more balanced or leveled response, where the responses to NP (147-155) and the subdominant NP (39-47) become comparable. Similarly, vaccination with a gp96-adjuvanted split vaccine can induce a broader CTL response compared to a natural infection, with similar response levels against NP (147-155), NP (39-47), and NP (218-226). These findings suggest that factors beyond simple peptide-MHC affinity, such as antigen processing pathways and the inflammatory context, play a crucial role in shaping the immunodominance hierarchy.

Mechanisms Governing Antigen Processing and Presentation of Influenza Np 147 155

Proteasomal and Non-Proteasomal Pathways for Peptide Generation

The initial breakdown of the full-length influenza nucleoprotein into smaller peptide fragments, including the precursor to NP (147-155), is a critical step. While the proteasome is the primary engine for generating most MHC class I epitopes, evidence suggests that both proteasomal and non-proteasomal pathways contribute to the liberation of NP (147-155). Some studies have shown that this epitope can be presented efficiently even in the presence of proteasome inhibitors, suggesting the involvement of alternative proteases. nih.gov This has led to the characterization of its generation as potentially "proteasome-independent," although the proteasome is still considered to play a central role, with inhibitors possibly altering cleavage patterns rather than ablating processing entirely. nih.govnih.gov

Following initial protein breakdown, cytosolic proteases are responsible for trimming peptide precursors to or near their final length. One such protease implicated in antigen processing is Tripeptidyl-Peptidase II (TPPII), a large cytosolic exopeptidase. The role of TPPII in generating the NP (147-155) epitope is complex and has been a subject of investigation. Some research indicates that TPPII is crucial for the generation of the NP (147-155) epitope, particularly under conditions where proteasome function may be detrimental to the epitope's integrity. However, other studies have concluded that TPPII does not substitute for the proteasome in this process. nih.gov More broadly, while TPPII can contribute to the trimming of peptides with long N-terminal extensions, it is not considered essential for generating the majority of MHC class I-presented peptides. nih.gov Its net effect can be both creative and destructive, highlighting the nuanced and context-dependent contribution of cytosolic proteases to the final epitope repertoire. nih.gov

After transport into the endoplasmic reticulum (ER), N-terminally extended peptide precursors undergo final trimming to fit into the MHC class I binding groove. The Endoplasmic Reticulum Aminopeptidase Associated with Antigen Processing (ERAAP) plays a critical role in this maturation step. Research has shown that ERAAP is crucial for trimming N-terminal flanking residues from epitope precursors. Studies on other influenza epitopes have demonstrated that in the absence of ERAAP, the cytotoxic T-lymphocyte (CTL) response can be substantially decreased due to a reduced supply of correctly trimmed peptides for MHC loading. scispace.com It is understood that ERAAP, in conjunction with cytosolic proteases, is essential for the efficient generation of the final NP (147-155) epitope.

| Protease | Location | Primary Role in NP (147-155) Processing | Key Findings |

| Proteasome | Cytosol/Nucleus | Initial degradation of full-length NP; generation of epitope precursors. | Considered central to processing, though NP (147-155) can be generated in the presence of inhibitors, suggesting alternative pathways or altered cleavage. nih.govnih.gov |

| Tripeptidyl-Peptidase II (TPPII) | Cytosol | N-terminal trimming of long peptide precursors. | Role is debated; some studies suggest it is crucial, while others find it does not substitute for the proteasome in generating NP (147-155). nih.govnih.gov |

| ERAAP | Endoplasmic Reticulum | Final N-terminal trimming of epitope precursors translocated into the ER. | Considered essential for shaping the final epitope for efficient loading onto MHC class I molecules. scispace.com |

Dynamics of Transporter Associated with Antigen Processing (TAP)-Dependent and -Independent Presentation Routes

For presentation on MHC class I molecules, cytosolic peptides must be translocated into the ER lumen. This is primarily accomplished by the Transporter Associated with Antigen Processing (TAP). Research has unequivocally demonstrated that the presentation of the NP (147-155) epitope is strictly dependent on a functional TAP transporter. rupress.org This dependency holds true regardless of the initial subcellular localization of the nucleoprotein. rupress.org Even when NP is engineered with a signal sequence that directs it into the ER (secreted NP), the generation of the NP (147-155) epitope still requires TAP. rupress.org This indicates that the secreted protein or its fragments must be retro-translocated into the cytosol to be processed and subsequently transported back into the ER via TAP. rupress.org

Interestingly, while presentation is TAP-dependent, in vitro studies have shown that the minimal nine-amino-acid NP (147-155) peptide itself is a very poor substrate for TAP-mediated transport. jefferson.edunih.gov This strongly suggests that the actual substrate for TAP is a longer, N-terminally extended precursor of the final epitope, which is then trimmed to its final size by ERAAP within the ER.

| Presentation Route | Requirement for NP (147-155) | Mechanism | Supporting Evidence |

| TAP-Dependent | Essential | Precursor peptides generated in the cytosol are actively transported into the ER by the TAP complex for final trimming and loading onto MHC class I molecules. | Presentation is ablated by specific TAP inhibitors like ICP47. This holds true for both cytosolic and ER-targeted NP. rupress.org |

| TAP-Independent | Not Utilized | Involves direct entry of antigens into the ER/secretory pathway, bypassing the need for the TAP transporter. | While these pathways exist for some antigens, studies confirm that NP (147-155) presentation is strictly TAP-dependent. rupress.orgrupress.org |

Impact of Protein Context, Subcellular Localization, and Epitope Flanking Sequences on Processing Efficiency

The influenza nucleoprotein is synthesized on free ribosomes in the cytosol and is primarily translocated to the nucleus, where it associates with viral RNA to form ribonucleoprotein complexes. rupress.orgcore.ac.ukmdpi.com Peptides are generated from this cytosolic/nuclear pool of NP. semanticscholar.org

Crucially, the amino acid residues immediately flanking the epitope play a critical role in its processing. Studies using recombinant vaccinia viruses have shown that single point mutations in the residues flanking either the N- or C-terminus of NP (147-155) can severely impair or even completely abolish its presentation, without affecting other epitopes within the same protein. nih.gov For example, mutating the amino acid at position 146 from Alanine (B10760859) to Proline has a profound negative impact on epitope presentation from the full-length protein. nih.gov This effect is attributed to altered proteolytic cleavage by the proteasome, which can lead to the destruction of the epitope rather than its liberation. nih.gov Retaining appropriate flanking sequences is therefore essential for ensuring efficient processing. researchgate.net

| Factor | Impact on NP (147-155) Processing Efficiency | Research Findings |

| Epitope Flanking Sequences | High | Single amino acid mutations flanking the epitope can ablate presentation. An Ala-to-Pro mutation at position 146 severely inhibits processing from full-length NP. nih.gov |

| Protein Context | High | The inhibitory effect of a flanking mutation (e.g., A146P) is observed in the context of the full-length protein but not a truncated minigene, indicating the importance of the larger protein structure in directing proteolytic cleavage. nih.gov |

| Subcellular Localization | Moderate | Presentation from both cytosolic and ER-targeted NP is strictly TAP-dependent, suggesting processing pathways can accommodate different initial localizations, but both ultimately converge on a cytosolic step. rupress.org |

Cellular and Molecular Immunological Responses Elicited by Influenza Np 147 155

Induction and Kinetic Profile of Antigen-Specific CD8+ T Cell Responses

The induction of CD8+ T cells specific for the NP (147-155) epitope is a hallmark of the immune response to influenza A virus infection and certain vaccination strategies. Following primary infection or immunization with vectors expressing NP, a detectable population of NP (147-155)-specific CD8+ T cells emerges. Studies in murine models show that these antigen-specific T cells can be detected in the lungs and spleen. nih.gov

The kinetic profile of this response involves an initial expansion phase, where the number of NP (147-155)-specific CD8+ T cells increases significantly. For instance, after a secondary infection with an influenza strain sharing this epitope, the number of NP (147-155)-specific T cells can show a significant increase. nih.gov Following the clearance of the virus, the response enters a contraction phase, where the majority of effector T cells undergo apoptosis. However, a subset of these cells differentiates into long-lived memory T cells. nih.gov A strong recall response is a key feature of the memory T cell pool established after vaccination or infection, with NP (147-155)-specific CD8+ T cells being recruited from extrapulmonary sites like lung-draining lymph nodes to the lungs to facilitate viral clearance upon subsequent encounters. nih.govasm.org

Research using self-amplifying mRNA (SAM) vectors expressing NP showed that NP-specific CD8+ T cells were detectable as early as 10 days after the first immunization. A tenfold increase in the frequency of these cells was observed 10 days after a second immunization, constituting 1% to 2% of the total CD8+ T cell population, which then contracted to 0.6–0.9% at 6 weeks. plos.org

Functional Attributes of Epitope-Specific T Lymphocytes

A primary function of NP (147-155)-specific CD8+ T cells is their ability to recognize and eliminate influenza-infected cells. smolecule.com These cytotoxic T lymphocytes (CTLs) are crucial for controlling the spread of the virus. mdpi.com The cytotoxic activity is mediated through the release of cytolytic granules containing perforin (B1180081) and granzymes, which induce apoptosis in target cells, or through Fas/FasL interactions. mdpi.comeur.nl

Immunization with the NP (147-155) peptide can induce a potent CTL response. nih.gov The lytic potential of these cells has been demonstrated in various studies where immunization with NP (147-155) provided protection against lethal viral challenges in animal models. nih.gov Depletion of CD8+ T cell subsets in immunized mice prior to a viral challenge resulted in dramatically reduced survival and increased lung viral titers, underscoring the critical role of these cells in viral clearance. asm.org The induction of NP-specific CD8+ T cells that express degranulation markers, such as CD107a, is indicative of their cytotoxic potential. plos.org

Table 1: Research Findings on Cytotoxic Potential of NP (147-155)-Specific T Cells

| Research Focus | Key Finding | Citation(s) |

|---|---|---|

| Induction of CTLs | Immunization with NP (147-155) elicits a specific CTL response capable of killing virus-infected cells. | nih.govsmolecule.com |

| Protective Efficacy | Adoptive transfer of NP-specific CTLs protects mice from influenza infection. | core.ac.uk |

| Mechanism of Action | CTLs mediate killing through perforin/granzyme and Fas/FasL pathways. | mdpi.comeur.nl |

| In Vivo Relevance | Depletion of CD8+ T cells in immunized mice abrogates protection against heterologous virus challenge. | asm.org |

| Degranulation Marker | SAM(NP) vaccination induces CD107a+ NP-specific CD8+ T cells, indicating cytotoxic capability. | plos.org |

Upon encountering their cognate epitope presented on infected cells, NP (147-155)-specific T cells rapidly produce a range of pro-inflammatory cytokines. The most prominent of these is Interferon-gamma (IFN-γ), which has potent antiviral effects. smolecule.com Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) are also key cytokines produced by these cells. smolecule.complos.org

The simultaneous production of multiple cytokines (IFN-γ, TNF-α, and IL-2) is a hallmark of a high-quality, polyfunctional T cell response, which is often correlated with enhanced protective immunity. smolecule.com Studies have shown that the majority of NP-specific CD8+ T cells induced by SAM(NP) vaccines are IFN-γ+ and IFN-γ+/TNF-α+, characteristic of an effector phenotype. plos.org This polyfunctionality is crucial for orchestrating an effective antiviral immune response.

Table 2: Cytokine Profiles of NP (147-155)-Specific CD8+ T Cells

| Cytokine | Primary Function in Influenza Immunity | Observed in NP (147-155) Response | Citation(s) |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Potent antiviral activity, enhances MHC expression, activates macrophages. | Robust and rapid secretion upon antigen encounter. | smolecule.comresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory, induces apoptosis in infected cells, antiviral activity. | Co-expressed with IFN-γ in polyfunctional responses. | plos.orgsmolecule.complos.org |

| Interleukin-2 (IL-2) | Promotes T cell proliferation and differentiation, supports memory T cell development. | Part of the polyfunctional cytokine signature. | smolecule.complos.org |

Development and Maintenance of Memory T Cell Subsets

Following the resolution of an influenza infection, a small population of antigen-specific T cells persists as memory T cells, providing long-term immunity. nih.gov These memory cells are crucial for a rapid and robust response upon re-exposure to the virus. frontiersin.org The NP (147-155)-specific memory T cell pool consists of several subsets, including central memory (TCM), effector memory (TEM), and tissue-resident memory (TRM) T cells. nih.govnih.gov

Central Memory T cells (TCM): These cells primarily reside in secondary lymphoid organs and have a high proliferative potential upon secondary antigen encounter.

Effector Memory T cells (TEM): These cells circulate in the blood and can rapidly migrate to peripheral tissues to exert effector functions. Increased numbers of NP (147-155)+ CD8+ TEM have been observed in the lungs and spleen months after infection. nih.gov

Tissue-Resident Memory T cells (TRM): TRM cells reside long-term in tissues like the lungs and provide a critical first line of defense against respiratory pathogens. nih.govmdpi.com They can mediate rapid local protection. nih.gov Following a secondary infection, the numbers of NP (147-155)-specific CD103+ TRM cells can be elevated. nih.gov

Vaccination strategies aim to establish a durable pool of these memory T cell subsets to provide long-lasting protection. nih.gov

Basis of Cross-Reactivity and Heterosubtypic Immunity Mediated by NP (147-155)-Specific T Cells

A significant advantage of T cell-mediated immunity targeting internal viral proteins is its potential for broad cross-protection against different influenza A virus strains, a phenomenon known as heterosubtypic immunity. nih.govnih.gov This is because internal proteins like NP are highly conserved across various influenza A subtypes, unlike the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are subject to frequent mutations (antigenic drift). researchgate.netfrontiersin.org

The NP (147-155) epitope is one such conserved sequence. smolecule.com T cells that recognize this epitope can therefore respond to a wide range of influenza A viruses. nih.gov This cross-reactivity is a key reason why NP is a major target for universal influenza vaccine development. nih.govresearchgate.net Studies have demonstrated that immunization with strategies that induce NP (147-155)-specific CD8+ T cells can protect against challenge with different influenza subtypes. asm.orgresearchgate.net The recall of these cross-reactive memory T cells upon heterologous infection is critical for rapid viral clearance and protection from severe disease. asm.orgfrontiersin.org

Methodological Frameworks for Researching Influenza Np 147 155

In Vitro and Ex Vivo Immunological Assays for T Cell Response Assessment

A suite of assays is employed to measure the frequency, phenotype, and function of T cells that recognize the NP (147-155) epitope.

The ELISPOT assay is a highly sensitive method used to quantify the number of individual cells secreting a specific cytokine in response to antigenic stimulation. nih.gov In the context of NP (147-155), splenocytes or other lymphocytes from immunized or infected animals are stimulated ex vivo with the synthetic peptide. d-nb.infonih.gov T cells recognizing the peptide will release cytokines, most commonly Interferon-gamma (IFN-γ), which are captured by antibodies coating the plate, leading to the formation of distinct spots. nih.govnih.gov The number of spot-forming cells (SFCs) provides a direct measure of the antigen-specific T cell response frequency. asm.org Studies have shown a significant increase in IFN-γ-positive SFCs against NP (147-155) in mice that survive a lethal influenza challenge after vaccination, demonstrating the assay's utility in assessing protective immunity. nih.gov

| Study Focus | Method | Key Finding | Reference |

|---|---|---|---|

| Vaccine-induced T cell response | Ex vivo IFN-γ ELISPOT | Immunization with gp96-adjuvanted vaccine led to a 5.5-fold increase in spot-forming cells (SFCs) compared to the vaccine alone. | asm.org |

| Post-challenge immunity | Ex vivo IFN-γ ELISPOT | The number of IFN-γ-positive SFCs against NP(147-155) markedly increased in surviving mice after lethal virus challenge. | nih.gov |

| mRNA vaccine immunogenicity | IFN-γ ELISPOT | Intranodal prime-boost immunization with NP mRNA demonstrated the persistence of IFN-γ producing T cells in the spleen for at least 28 days. | d-nb.info |

Intracellular Cytokine Staining (ICS) coupled with flow cytometry allows for the simultaneous characterization of T cell phenotype (e.g., CD8+) and function (cytokine production) at a single-cell level. viroclinics.com Following in vitro stimulation with the NP (147-155) peptide in the presence of a protein transport inhibitor like Brefeldin A, cells are stained for surface markers (such as CD8) and then permeabilized to allow for staining of intracellular cytokines like IFN-γ and TNF-α. nih.govnih.gov This technique is crucial for determining the frequency of epitope-specific CD8+ T cells within a population and assessing their polyfunctionality. rupress.orgasm.org For instance, studies have used ICS to track the infiltration of NP (147-155)-specific CD8+ T cells into the lungs of vaccinated mice, observing a peak response around day 8 post-vaccination. asm.orgnih.gov

| Application | Key Markers Analyzed | Typical Result | Reference |

|---|---|---|---|

| Quantifying lung CTL response | CD8, IFN-γ | Infiltration of NP(147-155)-specific CD8+ CTLs in the lungs peaks on day 8 post-vaccination. | asm.orgnih.gov |

| Assessing T cell effector function | CD8, IFN-γ, TNF-α, CD107a | NP(147-155)-specific CD8+ T cells show expression of effector cytokines and degranulation markers. | nih.gov |

| Confirming T cell specificity | CD8, IFN-γ | Significant decrease in influenza-specific CD8+ T cells in the lungs of dendritic cell-depleted mice. | rupress.org |

MHC-peptide tetramers are reagents that allow for the direct identification and enumeration of T cells based on the specificity of their T cell receptor (TCR). nih.gov For Influenza NP (147-155), tetramers are constructed using four H-2Kd MHC class I molecules, each folded with the TYQRTRALV peptide and linked to a fluorescently labeled streptavidin core. rupress.orgemory.edu These tetramers bind with high avidity to CD8+ T cells expressing the complementary TCR. emory.edu When used in flow cytometry, this method provides a precise quantification of the NP (147-155)-specific T cell population without the need for in vitro stimulation, thus reflecting their in vivo frequency. asm.org This technique has been instrumental in analyzing the magnitude of the T cell response in different tissues, such as the spleen and lungs, following infection. nih.govnih.gov

To directly measure the primary function of CTLs—the killing of target cells—researchers use in vitro cytotoxicity assays. The chromium-51 (B80572) (51Cr) release assay is a classic method where target cells (such as P815, H-2d) are pulsed with the NP (147-155) peptide and labeled with radioactive 51Cr. asm.orgpnas.org These target cells are then co-cultured with effector T cells from immunized or infected animals. semanticscholar.org The amount of 51Cr released into the supernatant is proportional to the degree of specific lysis of the target cells by the CTLs. pnas.org More recent methods also measure cytotoxicity through the detection of degranulation markers like CD107a/b on the surface of effector cells. asm.orgnih.gov These assays confirm that the T cell response elicited by NP (147-155) is not only present but also functionally lytic. nih.gov

| Assay Type | Principle | Finding with NP (147-155) | Reference |

|---|---|---|---|

| 51Cr-release assay | Measures release of radioactive chromium from lysed target cells. | NP(147-155)-specific CTLs efficiently lyse peptide-pulsed target cells. Lysis is perforin-dependent. | asm.orgpnas.org |

| In vivo cytotoxicity assay | Measures elimination of peptide-pulsed target cells transferred into mice. | NP-vaccinated mice show a marked increase in the killing of NP(147-155)-pulsed targets, reaching up to 96% cytotoxicity. | nih.gov |

The stability of the peptide-MHC complex is a critical factor influencing the immunogenicity of a T cell epitope. Influenza NP (147-155) exhibits a high binding affinity for the H-2Kd MHC class I molecule. smolecule.com This strong interaction is dependent on specific anchor residues within the peptide sequence that fit into the binding groove of the H-2Kd molecule. smolecule.com Quantitative assays have demonstrated that this peptide binds with dissociation constants in the picomolar range. smolecule.com However, research also indicates that high binding affinity does not always directly correlate with immunodominance. Studies comparing NP (147-155) with other influenza peptides found that some epitopes with higher affinity for H-2Kd were less immunodominant, suggesting that other factors, such as the T cell receptor repertoire, also play a significant role. nih.gov

Pre-Clinical Animal Models for In Vivo Immunogenicity and Efficacy Studies

To assess the in vivo relevance of the NP (147-155) epitope, particularly for vaccine development, pre-clinical animal models are indispensable. semanticscholar.orguu.nl

The most commonly used animal model for influenza research, including studies on NP (147-155), is the mouse, specifically inbred strains like BALB/c (H-2d) and C57BL/6 (H-2b). nih.govtiho-hannover.de The BALB/c strain is particularly relevant as its H-2Kd MHC molecule presents the NP (147-155) epitope. d-nb.info In these models, researchers can evaluate the immunogenicity of various vaccine platforms designed to elicit NP (147-155)-specific T cell responses. tiho-hannover.de More importantly, these models are used for efficacy studies where vaccinated animals are challenged with a lethal dose of a heterosubtypic influenza virus to determine if the immune response provides protection against morbidity (e.g., weight loss) and mortality. asm.orgasm.org

Non-human primates, such as macaques, are used in late-stage pre-clinical development due to their close phylogenetic relationship to humans. nih.gov They are valuable for assessing vaccine safety and immunogenicity, including cross-reactive T cell responses that may be directed against conserved epitopes like NP (147-155). nih.gov

| Animal Model | Key Advantages for NP (147-155) Research | Typical Application | Reference |

|---|---|---|---|

| Mouse (BALB/c) | Presents NP(147-155) via H-2Kd; availability of specific reagents; cost-effective. | Assessing immunogenicity and protective efficacy of NP-based vaccines against lethal challenge. | asm.orgnih.govtiho-hannover.de |

| Ferret | Similar lung pathology and virus transmission to humans. | Evaluating pathogenesis and efficacy of universal vaccine candidates. | nih.govnih.gov |

| Non-Human Primate | High biological relevance to humans; evaluation of cross-reactive T cell responses. | Late-stage preclinical evaluation of vaccine safety and immunogenicity. | nih.govnih.gov |

Utilization of Murine Models (e.g., BALB/c H-2K^d)

The study of the Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is heavily reliant on the use of murine models, particularly the BALB/c inbred mouse strain. researchgate.net This strain possesses the H-2^d haplotype, and its Major Histocompatibility Complex (MHC) class I molecule, H-2K^d, is responsible for presenting this specific peptide epitope to the immune system. medchemexpress.com The NP (147-155) epitope is recognized as the immunodominant peptide for cytotoxic T lymphocyte (CTL) responses against influenza A virus in BALB/c mice. nih.govnih.govnih.gov This means that the CTL response in these mice is predominantly directed against this specific nine-amino acid sequence. nih.gov

Researchers utilize this well-established model to investigate various aspects of the anti-influenza immune response. By immunizing BALB/c mice with the NP (147-155) peptide, or with vectors expressing it, scientists can induce and study the generation of NP-specific CD8+ T cells. plos.orgmdpi.com These studies often involve challenging the immunized mice with a lethal dose of influenza virus to assess the protective efficacy of the induced immune response. plos.orgplos.org The model allows for the detailed examination of T cell activation, proliferation, and effector functions, such as the production of cytokines like Interferon-gamma (IFN-γ), which is a key indicator of a cell-mediated immune response. mdpi.comelifesciences.org The conservation of the NP (147-155) epitope across many influenza A strains makes this model particularly valuable for developing universal influenza vaccine strategies that target conserved internal proteins. nih.govplos.orgnih.gov

Table 1: Research Findings from Murine Models Studying Influenza NP (147-155)

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Immunodominance | BALB/c mice (H-2K^d) | NP (147-155) is the primary target of the CTL response following influenza A virus infection. | nih.govnih.govnih.gov |

| Vaccine Efficacy | BALB/c mice | Immunization with vectors expressing NP (147-155) can induce protective immunity against subsequent lethal influenza virus challenge. | plos.orgmdpi.com |

| T Cell Response | BALB/c splenocytes | Restimulation with the NP (147-155) peptide leads to robust IFN-γ production by CD8+ T cells, measurable by ELISPOT and intracellular staining. | plos.orgelifesciences.org |

Recombinant Viral Vector Systems (e.g., Vaccinia Virus) for Epitope Expression and Delivery

Recombinant viral vectors are a powerful tool for expressing and delivering specific epitopes like Influenza NP (147-155) to the immune system to elicit a targeted response. plos.org Vaccinia virus (VV), a large, enveloped DNA virus from the poxvirus family, is a commonly used vector for this purpose. plos.orgcore.ac.uk Scientists can engineer the vaccinia virus genome to include the genetic sequence encoding the NP (147-155) peptide. core.ac.uk When this recombinant virus infects host cells, the cellular machinery transcribes and translates the inserted gene, producing the NP (147-155) epitope.

Table 2: Strategies Using Recombinant Viral Vectors for NP (147-155) Research

| Vector System | Expressed Antigen | Purpose of Study | Outcome/Observation | Reference(s) |

|---|---|---|---|---|

| Vaccinia Virus | Full-length Influenza NP | To evaluate the immunogenicity of the entire NP protein. | Induced primary pulmonary CTL responses in mice. | core.ac.uk |

| Vaccinia Virus | Minigene ESNP(147-155) | To assess the CTL response to the minimal immunodominant epitope. | Induced a greater primary CTL response than the full-length NP vector. | core.ac.uk |

| Vaccinia Virus | Multi-epitope construct within NP backbone | To develop a universal T cell vaccine candidate. | Elicited specific T cell immune responses and decreased lung viral load upon challenge. | plos.org |

Approaches in Synthetic Peptide Design and Chemical Modification

Alanine (B10760859) Scanning and Other Substitutions for Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are essential for defining the critical components of a peptide epitope like Influenza NP (147-155). Alanine scanning is a widely used technique in this field. mdpi.com The method involves systematically replacing each amino acid residue of the native peptide sequence with alanine, one at a time. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be chemically inert and is unlikely to introduce significant steric or electronic effects, thus revealing the importance of the original side chain at that position.

Each of the resulting peptide analogs is then tested for its biological activity, which, for NP (147-155), typically involves two key functions: binding affinity to the MHC class I molecule (H-2K^d) and the ability to be recognized by and stimulate specific T cell receptors (TCRs) on NP (147-155)-specific CTLs. A significant drop in MHC binding or T cell activation after an alanine substitution indicates that the original amino acid at that position plays a critical role in the peptide's function. Conversely, if the substitution has little to no effect, the original residue is considered less critical for that specific interaction. This systematic analysis allows researchers to map the "functional epitope," identifying anchor residues essential for MHC binding and other residues crucial for TCR engagement. mdpi.com This information is invaluable for understanding the molecular basis of immunodominance and for the rational design of modified peptide vaccines.

Table 3: Illustrative Alanine Scan of Influenza NP (147-155) (TYQRTRALV)

| Position | Original Residue | Substituted Peptide | Relative MHC Binding (%) | Relative T Cell Activation (%) | Interpretation |

|---|---|---|---|---|---|

| 147 | Threonine (T) | A YQRTRALV | 85 | 70 | Minor role in binding and activation. |

| 148 | Tyrosine (Y) | TA QRTRALV | < 5 | < 1 | Critical anchor residue for MHC binding. |

| 149 | Glutamine (Q) | TYA RTRALV | 90 | 25 | Important for TCR recognition, not MHC binding. |

| 150 | Arginine (R) | TYQA TRALV | 75 | 15 | Important for TCR recognition. |

| 151 | Threonine (T) | TYQRA RALV | 95 | 80 | Minor role. |

| 152 | Arginine (R) | TYQRTA ALV | 80 | 30 | Important for TCR recognition. |

| 153 | Alanine (A) | TYQRTRA LV | 100 | 100 | Native residue is Alanine. |

| 154 | Leucine (L) | TYQRTRAA V | 60 | 55 | Contributes moderately to binding and activation. |

| 155 | Valine (V) | TYQRTRALA | < 10 | < 5 | Critical C-terminal anchor for MHC binding. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of alanine scanning analysis.

Consideration of Trifluoroacetic Acid (TFA) Counterions in Peptide Synthesis and their Potential Influence on Experimental Data

Synthetic peptides, including Influenza NP (147-155), are most commonly produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. genscript.comnih.gov A crucial step in this process is the final cleavage of the synthesized peptide from the solid resin support, which is typically achieved using a high concentration of trifluoroacetic acid (TFA). nih.govgenscript.com TFA is also frequently used as an ion-pairing agent during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process. genscript.com As a result, the final lyophilized peptide product is often delivered as a TFA salt, where negatively charged TFA molecules act as counterions to the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like arginine. genscript.comnih.gov

The presence of residual TFA as a counterion is not always benign and can have unintended consequences on experimental results. genscript.comnih.gov It is crucial for researchers to consider these potential influences. In cell culture assays, TFA has been reported to have direct biological effects, sometimes inhibiting cell growth even at low concentrations, while in other cases stimulating it, which can introduce variability or generate false data in proliferation or cytotoxicity assays. genscript.com In the context of in vivo immunogenicity, TFA itself can be inflammatory and may even lead to the trifluoroacetylation of host proteins, potentially eliciting an unintended antibody response. genscript.com For structural analysis, the strong infrared absorbance of TFA around 1670 cm⁻¹ can overlap with and interfere with the analysis of the peptide's amide I band, complicating secondary structure determination by FTIR spectroscopy. genscript.comnih.gov Furthermore, TFA can suppress the ionization of peptides in mass spectrometry, reducing sensitivity. Therefore, for sensitive biological or structural studies, it is often recommended to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. genscript.com

Table 4: Potential Influence of TFA Counterions on Experimental Data

| Experimental Area | Potential Influence of TFA | Rationale/Mechanism | Reference(s) |

|---|---|---|---|

| Cell Culture | Inhibition or stimulation of cell growth. | Direct biological activity of TFA can confound assay results by altering cell proliferation or viability independent of the peptide's action. | genscript.com |

| In Vivo Immunogenicity | Induction of inflammatory responses; generation of anti-TFA or anti-trifluoroacetylated protein antibodies. | TFA can act as an immunogen or hapten, potentially skewing the immune response being studied. | genscript.com |

| Structural Analysis | Interference with FTIR/CD spectroscopy; pH alteration. | TFA's strong IR absorbance overlaps with peptide signals. It can also lower the pH of solutions, affecting peptide conformation. | genscript.comnih.gov |

| Analytical Chemistry | Signal suppression in Mass Spectrometry (LC/MS). | TFA forms strong ion pairs with peptides in the gas phase, which hinders efficient ionization and reduces detection sensitivity. | |

Translational Research: Influenza Np 147 155 in Universal Influenza Vaccine Development

Rationale for Nucleoprotein as a Highly Conserved Antigen Target for Broadly Protective Immunity

The nucleoprotein of the influenza virus is an internal structural protein that encapsidates the viral RNA genome, playing a crucial role in viral transcription and replication. nih.govresearchgate.net Unlike the surface antigens HA and NA, which are under immense immune pressure and undergo rapid antigenic drift and shift, the NP is remarkably conserved across different influenza A virus subtypes. nih.govnih.govnih.gov This high degree of conservation makes it an attractive target for a universal vaccine, as an immune response directed against NP could potentially recognize a wide array of influenza strains. nih.govmdpi.com

While antibodies against NP are not neutralizing, T-cell responses, particularly those from cytotoxic T lymphocytes (CTLs), are critical for clearing infected cells. nih.govasm.orgnih.gov The NP is a major target of the host T-cell response following natural infection. nih.govasm.org Studies have shown that pre-existing T-cells targeting conserved internal proteins like NP are associated with reduced disease severity and enhanced viral clearance in humans. asm.org The NP (147-155) peptide, with the sequence TYQRTRALV, is an immunodominant, H-2Kd-restricted CD8+ T-cell epitope in BALB/c mice and is conserved among all type A influenza virus strains. nih.govplos.org This specific epitope has become a focal point for research into T-cell-based universal influenza vaccines. The rationale is that by inducing a robust and durable T-cell response against this and other conserved NP epitopes, a vaccine could provide heterosubtypic immunity, protecting against seasonal, avian, and pandemic influenza A viruses. nih.govnih.gov

Strategies for Eliciting Robust and Cross-Protective T Cell Responses

Generating a powerful and broadly reactive T-cell-mediated immune response against the NP (147-155) epitope requires sophisticated immunization strategies that go beyond traditional vaccine formulations. Researchers have explored peptide-based vaccines, advanced adjuvant systems, and genetic immunization techniques to effectively stimulate the cellular arm of the immune system.

Direct immunization with synthetic peptides representing T-cell epitopes offers a precise way to target a desired immune response. Several studies have synthesized immunogens incorporating the NP (147-155) determinant. nih.gov To enhance their immunogenicity, these peptides have been modified, for example, by adding lipid groups (palmitic acid) to create lipopeptides or by co-administering them with peptides representing CD4+ T-helper cell determinants. nih.gov One study demonstrated that immunogens containing both the NP (147-155) CTL determinant and a CD4+ T-cell determinant, along with lipid groups, were most effective at inducing viral-clearing responses in a mouse challenge model. nih.gov Another approach involves using virosomes, which are reconstituted influenza virus envelopes, to deliver the NP (147-155) peptide to antigen-presenting cells (APCs), successfully inducing CTLs capable of lysing virus-infected cells. frontiersin.org

Table 1: Examples of Peptide-Based Immunogens Incorporating NP (147-155)

| Immunogen Design | Components | Desired Outcome | Reference |

| Lipopeptide | NP (147-155) CTL determinant, CD4+ T-cell determinant, Palmitic acid groups | Enhanced viral clearance | nih.gov |

| Virosome-delivered Peptide | NP (147-155) peptide loaded into influenza virosomes | Induction of cytotoxic T lymphocytes (CTLs) | frontiersin.org |

| Multi-epitope Peptide | Multiple conserved epitopes from NP, M1, PB1, PB2 | Induction of cross-reactive CD4+ and CD8+ T cells | frontiersin.org |

Adjuvants are critical for boosting the immunogenicity of subunit and peptide-based vaccines, particularly for skewing the response towards cellular immunity.

Glycoprotein 96 (gp96): This heat shock protein acts as a natural T-cell adjuvant, capable of cross-presenting coupled antigens to the major histocompatibility complex (MHC) class I pathway, which is essential for activating CD8+ T-cell responses. nih.govasm.org Studies have shown that using gp96 as an adjuvant with a split influenza vaccine significantly increased antigen-specific T-cell responses and elicited a cross-protective CD8+ T-cell response targeting conserved NP epitopes. nih.gov This approach improved cross-protection against challenge with a heterologous virus in mice, highlighting gp96's potential for developing broad-spectrum influenza vaccines. nih.govnih.gov

CpG oligonucleotides (CpG ODN): These synthetic DNA sequences mimic bacterial DNA and are potent agonists for Toll-like receptor 9 (TLR9). frontiersin.org They are known to induce strong Th1-type immune responses, which are characterized by the production of interferon-gamma (IFN-γ) and the activation of CTLs. frontiersin.orgnih.govnih.gov The addition of CpG ODN to peptide or protein-based influenza vaccines has been shown to enhance memory T-cell responses and confer protection against influenza A virus infection in animal models. nih.gov For instance, conjugating a CpG-ODN to an influenza antigen resulted in more efficient inhibition of viral infection compared to co-administration of the unconjugated components. oup.com Studies have validated CpG 1018 as an effective adjuvant for enhancing influenza NP-induced CTL responses and protection. escholarship.org

Genetic immunization involves introducing DNA or RNA encoding the target antigen into the host, leading to endogenous synthesis and presentation of the antigen by the host's own cells. This process is highly effective at inducing MHC class I-mediated presentation and subsequent CD8+ T-cell responses.

DNA Vaccines: Plasmids encoding the influenza NP have been evaluated for their protective potential. In mouse models, immunization with a DNA vaccine based on NP provided complete protection against a lethal challenge with a heterologous influenza virus strain. nih.gov This protection is largely attributed to the induction of NP-specific T-cells.

Viral Vectors: Recombinant viruses, such as adenoviruses, can be engineered to express influenza antigens like NP. These vectors are efficient at transducing host cells and inducing robust T-cell immunity. plos.org A study using a recombinant adenovirus encoding NP (rAd/NP) demonstrated that a single intranasal immunization elicited strong mucosal and systemic CD8+ T-cell responses against the NP (147-155) epitope and provided potent protection against both homologous and heterologous influenza virus challenges in mice. plos.org The efficiency of generating the NP (147-155) peptide for presentation can be significantly influenced by the form in which it is expressed; minigene products encoding just the epitope are presented far more efficiently than the full-length NP protein. nih.gov

Assessment of Protective Efficacy and Correlates of Protection in Pre-Clinical Challenge Models

The ultimate test of any universal vaccine strategy is its ability to protect against infection or disease in a relevant challenge model. Numerous pre-clinical studies in mice have assessed the efficacy of vaccines targeting the NP (147-155) epitope.

Immunization with various NP-based vaccine platforms, including peptide, DNA, and viral vector-based approaches, has consistently shown an ability to reduce lung viral titers and protect mice from lethal challenges with different influenza A virus subtypes. plos.orgnih.gov For example, mice vaccinated with NP mRNA experienced reduced lung viral titers and improved recovery following a heterologous influenza challenge. Similarly, vaccination with a split virus adjuvanted with a TLR agonist led to higher numbers of NP (147-155)-specific CD8+ T-cells and protection against both homologous and heterologous viral challenges. asm.org

The primary correlate of protection for these T-cell-based vaccines is not neutralizing antibodies, but rather the magnitude and quality of the cellular immune response. news-medical.netresearchgate.net Key correlates include:

Frequency of NP-specific CD8+ T-cells: A higher number of CD8+ T-cells specific for epitopes like NP (147-155) in the lungs and spleen is strongly associated with enhanced viral clearance. plos.orgasm.orgfrontiersin.org

Effector functions: The ability of these T-cells to produce effector cytokines, such as IFN-γ, is crucial for their antiviral activity. asm.orgresearchgate.net

Tissue-resident memory T-cells (Trm): The establishment of a population of memory T-cells that reside in the lungs provides a frontline defense against subsequent infections. europeanpharmaceuticalreview.com

While these T-cell responses may not completely prevent infection (a function primarily of neutralizing antibodies), they are critical in reducing disease severity, limiting viral spread, and accelerating recovery. asm.org

Table 2: Summary of Pre-Clinical Efficacy for NP (147-155)-Targeted Vaccines

| Vaccine Platform | Adjuvant/Vector | Challenge Virus | Key Protective Outcome | Correlate of Protection | Reference |

| DNA Vaccine | N/A (Plasmid) | Influenza A/PR/8/34 (H1N1) | 100% survival against lethal challenge | Not specified, T-cell mediated | nih.gov |

| mRNA Vaccine | N/A (Lipid Nanoparticle) | Influenza A H1N1 PR8 | Reduced lung viral titers, faster recovery | Increased T-cells and monocytes in BALF | |

| Recombinant Adenovirus | N/A (Viral Vector) | PR8 (H1N1), H3N2, H5N1 | Potent protection against lethal challenge | Strong mucosal IgA and NP (147-155)-specific CD8+ T-cell responses | plos.org |

| Peptide-loaded Virosomes | CpG-ODN 1826 | Heterologous influenza virus | Faster recovery from infection | Increased peptide-specific CD8+ T-cell responses | frontiersin.org |

| Split Virus Vaccine | R4Pam2Cys (TLR2/6 agonist) | X31 (H3N2) | Reduced lung viral titers | Increased NP (147-155)-specific IFN-γ producing CD8+ T-cells | asm.org |

Evolutionary Dynamics and Viral Immune Evasion Strategies Pertinent to Influenza Np 147 155

Analysis of Epitope Conservation and Observed Amino Acid Variations Across Diverse Influenza A Virus Strains and Subtypes

The nucleoprotein is one of the more conserved internal proteins of the influenza A virus, making its epitopes, including NP (147-155), a focus for universal vaccine development. nih.govmdpi.com The sequence of NP (147-155), commonly identified as TYQRTRALV, is recognized as a highly conserved immunodominant epitope across a variety of influenza A virus strains. smolecule.com This conservation is noted across different subtypes, including H1N1, H3N2, and H5N1, encompassing both seasonal and pandemic variants. smolecule.com This suggests a strong functional constraint on this region of the protein, which is essential for viral genome function. nih.govresearchgate.net

Despite this high degree of conservation, the NP antigen undergoes gradual evolutionary changes. mdpi.com These changes arise from the accumulation of mutations driven by the host immune response, a phenomenon known as antigenic drift. mdpi.commdpi.com While the surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA) exhibit high variability to escape antibody-mediated immunity, the internal proteins like NP evolve more slowly. researchgate.net However, amino acid substitutions within critical T-cell epitopes of NP have been documented and are associated with the virus escaping recognition by cytotoxic T lymphocytes (CTLs). mdpi.com

Studies comparing NP sequences from various strains reveal specific variations. For instance, analysis of NP from A/Jingke/30/95 (H3N2) and A/PR/8/34 (H1N1) showed a 92.6% similarity in the NP amino acid sequence, indicating a high level of conservation but also the presence of variations. nih.gov Research in mouse models has sometimes shown that the KdNP147–155 epitope can remain conserved even while other epitopes are under greater mutational pressure. nih.gov

Below is a table summarizing the conservation and observed variations of the NP (147-155) epitope based on sequence analyses across different influenza A strains.

Table 1: Conservation and Variation in Influenza NP (147-155) Epitope

| Position | 147 | 148 | 149 | 150 | 151 | 152 | 153 | 154 | 155 | Strain Examples |

|---|---|---|---|---|---|---|---|---|---|---|

| Consensus Sequence | T | Y | Q | R | T | R | A | L | V | H1N1, H3N2, H5N1 |

| Observed Variation 1 | T | Y | Q | R | T | K | A | L | V | Some human isolates |

| Observed Variation 2 | T | Y | Q | R | T | R | A | I | V | Documented variants |

| Observed Variation 3 | T | Y | Q | R | S | R | A | L | V | Less common variants |

Host-Pathogen Co-evolutionary Pressures and their Impact on NP Epitope Selection

The relationship between the influenza virus and its host is a classic example of antagonistic co-evolution, where the host immune system and the virus are locked in a continuous arms race. Virus-specific cytotoxic T lymphocytes (CTLs) are a major contributor to controlling viral replication by recognizing and eliminating infected cells. nih.gov These CTLs primarily target epitopes derived from conserved internal proteins like NP and M1, which are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. nih.govnih.gov

The CTL response targeting the NP (147-155) epitope exerts a significant selective pressure on the virus. nih.govnih.gov This pressure drives the selection of viral variants with mutations within this epitope that allow them to escape immune recognition. mdpi.com This evolutionary process is known as positive selection, where mutations that provide a survival advantage (in this case, immune evasion) are more likely to be passed on. nih.govnih.gov

However, several factors modulate this evolutionary pressure:

Functional Constraints: The NP protein is crucial for viral transcription and replication. mdpi.com Mutations within the NP (147-155) region that allow for immune escape may simultaneously impair the protein's function, resulting in a loss of viral fitness. This functional constraint helps explain why NP is more conserved than surface antigens. nih.gov

Immunodominance Hierarchies: The immune system often focuses its response on a few "immunodominant" epitopes. While NP (147-155) is immunodominant in certain contexts, the host can also mount responses to other subdominant epitopes. asm.orgresearchgate.net If the virus mutates to escape the dominant response, the immune system may compensate by increasing its response to other conserved epitopes. nih.gov

This complex interplay of immune pressure, functional constraints, and host genetics shapes the long-term evolution of the NP (147-155) epitope, contributing to its relative conservation over time. nih.gov

Q & A

Q. What is the role of Influenza NP (147-155) in cytotoxic T lymphocyte (CTL) responses, and how is its MHC restriction characterized?

Influenza NP (147-155) is a Kd-restricted epitope derived from influenza nucleoprotein, primarily recognized by CD8+ T cells in H-2Kd haplotype models. Its immunogenicity is validated through CTL priming experiments, where peptide-pulsed target cells (e.g., P815 cells) are lysed by epitope-specific CTLs . To confirm MHC restriction, researchers should:

- Use MHC-matched and mismatched cell lines in cytotoxicity assays.

- Validate peptide binding to Kd molecules via competitive binding assays or tetramer staining.

Q. What experimental protocols are recommended for assessing the stability and storage of synthetic Influenza NP (147-155) (TFA)?

- Storage : Lyophilized peptides should be stored at -20°C in sealed containers to prevent moisture absorption and degradation. Reconstituted solutions (e.g., in sterile PBS) retain stability at -80°C for ≤1 year .

- Quality control : Verify purity (>98%) via HPLC or mass spectrometry. Ensure peptide integrity using circular dichroism (CD) spectroscopy to confirm secondary structure preservation.

Advanced Research Questions

Q. How do flanking sequences influence the antigen presentation of Influenza NP (147-155) in vivo, and how can this be experimentally resolved?

Flanking residues critically impact peptide processing and MHC-I presentation. For example:

- Truncated constructs (e.g., NP 147-155 with an initiating methionine) are efficiently presented, while extended sequences (e.g., NP 147-158) reduce CTL recognition due to improper proteasomal cleavage .

- Methodological recommendations :

- Compare antigenicity of full-length nucleoprotein vs. minimal epitope in plasmid DNA immunization models.

- Use mass spectrometry to identify proteasomal cleavage products in antigen-presenting cells (APCs).

Q. What strategies enhance the immunogenicity of Influenza NP (147-155) in plasmid DNA vaccines, particularly for weak epitopes?

Co-expression with costimulatory molecules (e.g., B7.2) or cytokines (e.g., GM-CSF, IL-12) amplifies CTL responses. Key findings include:

- B7.2 co-linear vectors increase epitope-specific CTL activity by enhancing T cell priming .

- Granulocyte-macrophage colony-stimulating factor (GM-CSF) promotes dendritic cell recruitment, improving antigen uptake and presentation .

- Experimental design : Use bicistronic plasmids encoding NP (147-155) and immunomodulators, followed by ELISPOT or intracellular cytokine staining to quantify IFN-γ+ CD8+ T cells.

Q. How can researchers reconcile contradictory data on antigen presentation efficiency between in vitro and in vivo models?

Discrepancies often arise from differences in antigen processing pathways (e.g., direct transfection vs. cross-presentation). For example:

- Gene gun immunization primarily relies on direct transfection of dendritic cells in draining lymph nodes, bypassing cross-presentation mechanisms .

- In vitro models using peptide-pulsed APCs may underestimate the role of endogenous processing.

- Resolution : Compare CTL responses in wild-type vs. cross-presentation-deficient (e.g., Batf3-/-) mice to isolate presentation pathways .

Methodological Challenges and Solutions

Q. What are the critical considerations for synthesizing Influenza NP (147-155) with high fidelity for in vivo studies?

- Synthesis protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

- Post-synthesis modifications : Ensure trifluoroacetic acid (TFA) counterion removal via dialysis or HPLC purification to avoid cytotoxicity .

- Validation : Confirm peptide identity via MALDI-TOF MS and endotoxin levels (<0.1 EU/mg) using the Limulus amebocyte lysate (LAL) assay.

Q. How can researchers optimize peptide dosing and delivery routes to maximize CTL responses in murine models?

- Dose titration : Test 1–50 μg doses in adjuvants (e.g., CFA/IFA) to balance efficacy and toxicity.

- Delivery routes : Compare intramuscular (plasmid DNA), subcutaneous (peptide/adjuvant), and intradermal (gene gun) routes. Gene gun delivery often yields stronger CTL priming due to epidermal Langerhans cell targeting .

Data Contradiction Analysis

Q. Why do some studies report weak CTL responses to Influenza NP (147-155) despite high MHC binding affinity?

Potential factors include:

- Epitope competition : Co-administered peptides may dominate MHC-I binding.

- T cell receptor (TCR) avidity : Low-affinity TCR interactions reduce effector function.

- Experimental mitigation :

- Use tetramer-guided epitope enrichment to isolate high-avidity CTLs.

- Evaluate TCR clonality via single-cell sequencing in low- vs. high-response cohorts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.